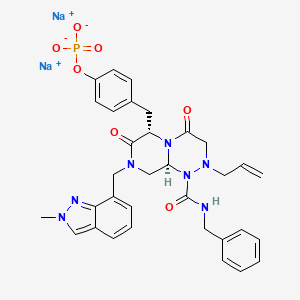![molecular formula C22H29N5O4S B606909 (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea CAS No. 1429639-50-8](/img/structure/B606909.png)
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cervical Cancer Treatment
CZ415 has shown potential in the treatment of cervical cancer. It has been found to suppress cell proliferation and promote apoptosis via Lipin-1 in cervical cancer both in vitro and in vivo . The compound inhibits cervical cancer cell survival in a dose- and time-dependent manner .
Osteosarcoma Treatment
CZ415 has demonstrated anti-tumor activity in osteosarcoma, a type of bone cancer . It has been found to inhibit the survival and proliferation of known osteosarcoma cell lines and primary human osteosarcoma cells . CZ415 also provokes apoptosis and disrupts cell cycle progression in osteosarcoma cells .
mTOR Inhibition
CZ415 is a novel inhibitor of the mammalian target of rapamycin (mTOR) kinase . It interferes with the mTOR kinase domain to simultaneously block both mTORC1 and mTORC2 activation . This blocking activity has been associated with anti-tumor activity in several types of cancer .
ERK Inhibition
ERK-MAPK activation could be a major resistance factor of CZ415. ERK inhibition (by MEK162/U0126) or knockdown (by targeted ERK1/2 shRNAs) dramatically sensitizes CZ415-induced osteosarcoma cell apoptosis .
Hepatocellular Carcinoma Treatment
CZ415 has demonstrated anti-tumor activity in hepatocellular carcinoma . By interfering with the mTOR kinase domain, it blocks both mTORC1 and mTORC2 activation, which has been associated with anti-tumor activity .
Papillary Thyroid Carcinoma Treatment
CZ415 has shown potential in the treatment of papillary thyroid carcinoma . It interferes with the mTOR kinase domain to simultaneously block both mTORC1 and mTORC2 activation .
Head and Neck Squamous Cell Carcinoma Treatment
CZ415 has demonstrated anti-tumor activity in head and neck squamous cell carcinoma . By interfering with the mTOR kinase domain, it blocks both mTORC1 and mTORC2 activation .
Potential for Combination Therapy
CZ415 could be further tested as a promising anti-osteosarcoma agent, alone or in combination with ERK inhibition . This suggests that CZ415 might have potential in combination therapies for more effective cancer treatment .
Wirkmechanismus
Target of Action
CZ415 is a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase . mTOR is a protein kinase that consists of two multi-protein complexes, mTORC1 and mTORC2 . CZ415 inhibits both mTORC1 and mTORC2 protein complexes .
Mode of Action
CZ415 interacts with its targets, mTORC1 and mTORC2, by inhibiting their activation . This inhibition disrupts the phosphorylation of mTOR’s downstream effectors, leading to changes in cell survival, proliferation, and apoptosis .
Biochemical Pathways
The inhibition of mTOR by CZ415 affects several biochemical pathways. It disrupts the mTOR/STAT3/Lipin-1 pathway, leading to an induction of apoptosis . This is accompanied by an upregulation of Bax and downregulation of Bcl-2 through Lipin-1 . CZ415 also reduces the levels of mTOR/STAT3 expression .
Pharmacokinetics
Optimal conditions were found to be 100 nanomolar and 48 hours .
Result of Action
The result of CZ415’s action is a significant inhibition of cell survival and proliferation . In vitro and in vivo experiments have shown that treatment with CZ415 significantly inhibits spheroid formation, cell proliferation, and tumor growth . It also induces apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPVLBNRGPOHA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea | |
CAS RN |
1429639-50-8 | |
| Record name | (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea (CZ415) and what are its downstream effects?
A1: CZ415 is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It exerts its anti-tumor effects by binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity. This leads to the disruption of two key mTOR complexes: mTORC1 and mTORC2. [, ] Consequently, CZ415 inhibits the phosphorylation of downstream targets of both complexes, including S6K1, 4E-BP1, and AKT. [, ] This disruption of mTOR signaling ultimately leads to the inhibition of cell growth, proliferation, and induction of apoptosis in various cancer cells, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma. [, , ]
Q2: Does CZ415 induce autophagy, and if so, what is the impact on its anti-tumor activity?
A2: Yes, CZ415 treatment has been shown to induce autophagy in cancer cells. [, ] Interestingly, this autophagy induction appears to serve as a survival mechanism for cancer cells, counteracting CZ415's anti-tumor effects. Preclinical studies have demonstrated that inhibiting autophagy, either pharmacologically with 3-methyladenine or chloroquine, or genetically by silencing Beclin-1, enhances CZ415-induced cell death. [, ] These findings suggest that combining CZ415 with autophagy inhibitors could potentially improve its therapeutic efficacy.
Q3: What is the role of ERK signaling in CZ415's anti-tumor activity?
A3: Research suggests that ERK-MAPK signaling pathway activation may contribute to resistance against CZ415 in osteosarcoma. [, ] Preclinical studies revealed that inhibiting ERK, either pharmacologically with MEK inhibitors like MEK162/U0126 or genetically by knocking down ERK1/2, significantly enhanced CZ415-induced apoptosis in osteosarcoma cells. [, ] These findings indicate that targeting both mTOR and ERK pathways could be a promising strategy to enhance the therapeutic efficacy of CZ415 in osteosarcoma.
Q4: What preclinical models have been used to investigate the anti-tumor activity of CZ415?
A4: The anti-tumor activity of CZ415 has been evaluated in several preclinical models, including in vitro cell culture systems and in vivo xenograft mouse models. [, , ] For instance, CZ415 has shown efficacy in inhibiting the growth of various human cancer cell lines, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma cells. [, , ] Furthermore, oral administration of CZ415 effectively suppressed tumor growth in xenograft mouse models of head and neck squamous cell carcinoma and osteosarcoma. [, ]
Q5: Has CZ415 demonstrated efficacy in any non-cancer models?
A5: While the primary focus of CZ415 research has been on cancer, it has also shown promising results in a preclinical model of rheumatoid arthritis. Specifically, CZ415 demonstrated efficacy in a collagen-induced arthritis (CIA) mouse model, suggesting its potential therapeutic value in inflammatory diseases. [] This finding underscores the broader biological significance of mTOR signaling and highlights the potential of CZ415 as a therapeutic agent beyond oncology.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



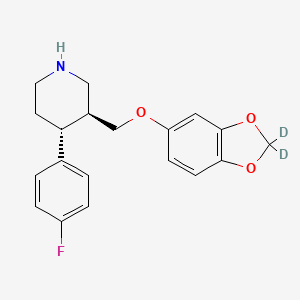


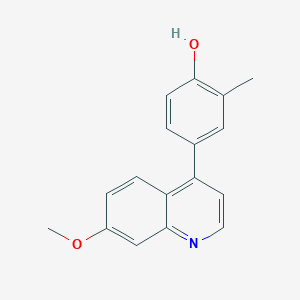
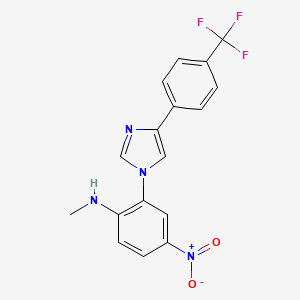



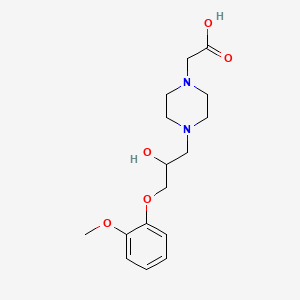
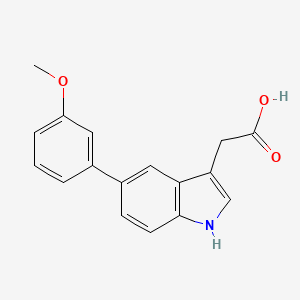
![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)

